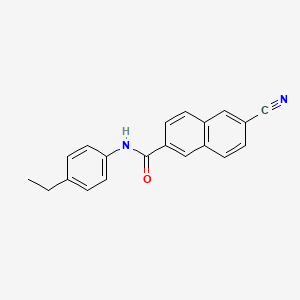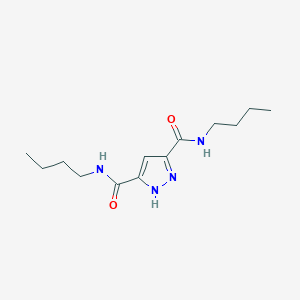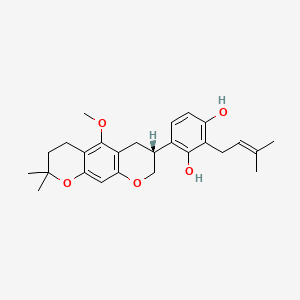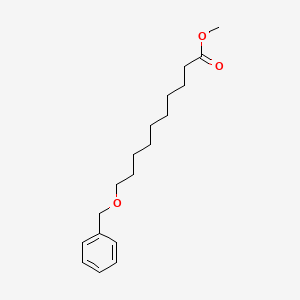![molecular formula C14H10N2O3 B15161806 Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- CAS No. 143726-24-3](/img/structure/B15161806.png)
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyridine ring fused to a quinoline moiety with three ketone groups at positions 2, 5, and 10, and methyl groups at positions 4 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-2(1H)-quinolinone with aromatic aldehydes and malononitrile in an ionic liquid such as BMIm can afford pyrano[2,3-b]quinoline derivatives . Another approach involves the use of heterogeneous catalysts like propylphosphonium tetrachloroindate ionic liquid to catalyze the synthesis of quinolines and pyrido[3,2-g]quinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline-2,4-dione: Known for its biological and pharmacological activities.
Pyrano[2,3-b]quinoline: Synthesized via reactions involving quinolin-2-ones.
Pyrimido[4,5-b]quinoline: Synthesized through multicomponent reactions involving diketones and aromatic aldehydes.
Uniqueness
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- is unique due to its specific substitution pattern and the presence of three ketone groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
143726-24-3 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
4,7-dimethyl-1H-pyrido[3,2-g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H10N2O3/c1-6-3-8-11(15-5-6)14(19)12-10(13(8)18)7(2)4-9(17)16-12/h3-5H,1-2H3,(H,16,17) |
Clave InChI |
YPCWBICNZDPPGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)C3=C(C2=O)C(=CC(=O)N3)C)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)



![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)



